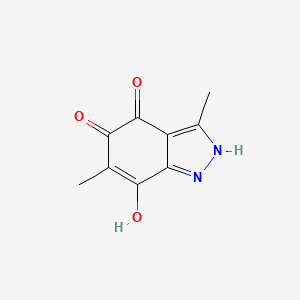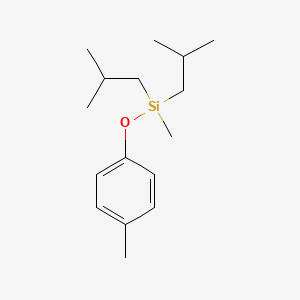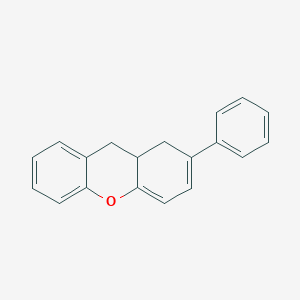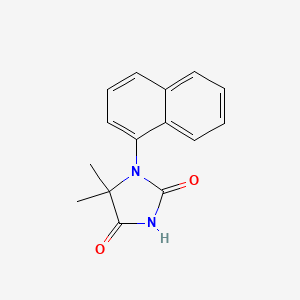
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a propanone backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one typically involves the bromination of 3-phenyl-1-(trimethylsilyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl group can be oxidized to form phenolic compounds under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 3-phenyl-1-(trimethylsilyl)propan-1-amine.
Reduction: Formation of 2-bromo-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of this compound with a phenolic group.
Aplicaciones Científicas De Investigación
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Used as a propargylating agent and in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives.
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Used in the synthesis of complex organic molecules.
Uniqueness
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to its combination of a bromine atom, a phenyl group, and a trimethylsilyl group, which provides distinct reactivity and versatility in organic synthesis.
Propiedades
Número CAS |
61157-33-3 |
|---|---|
Fórmula molecular |
C12H17BrOSi |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-bromo-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
QCBZUWKFDAXBPI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)

![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
